Rubrolone - 65445-21-8

Rubrolone

Catalog Number: EVT-280568
CAS Number: 65445-21-8
Molecular Formula: C23H23NO8
Molecular Weight: 441.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rubrolone is a tropolonoid natural product with a unique carbon skeleton.
Classification

Rubrolones are classified as natural products, specifically within the category of alkaloids. Alkaloids are nitrogen-containing compounds that often exhibit significant pharmacological effects. The unique structural features of rubrolones, including their tropolone framework and pyridine ring, contribute to their classification as tropolone alkaloids .

Synthesis Analysis

The total synthesis of rubrolone has been achieved through innovative synthetic strategies involving Diels−Alder reactions. The synthesis process includes:

  1. Key Reactions:
    • Two Diels−Alder reactions were utilized to construct the AB ring system, incorporating a tetrasubstituted pyridine .
    • An intramolecular [4 + 2] cycloaddition reaction was employed, utilizing a rare 4π participation of an O-alkyl α,β-unsaturated oxime .
  2. Synthetic Pathway:
    • The C-ring was introduced via a room-temperature exo-selective [4 + 2] cycloaddition involving a cyclopropenone ketal.
    • Subsequent steps included the generation of a norcaradiene and an electrocyclic rearrangement leading to the formation of a cycloheptatrienone ketal, which was hydrolyzed to yield the desired 2,4-dihydroxycycloheptatrienone .

This synthetic approach not only highlights the complexity involved in synthesizing rubrolone but also underscores the innovative methodologies used in modern organic chemistry.

Molecular Structure Analysis

The molecular structure of rubrolones A and B features:

  • Tropolone Core: Central to their structure is a seven-membered tropolone ring.
  • Pyridine Moiety: The presence of a tetra-substituted pyridine ring is critical for their biological activity.
  • Functional Groups: Various hydroxyl groups and alkyl substitutions enhance their reactivity and potential pharmacological effects.

The structural elucidation has been supported by techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which have confirmed the absolute configurations of these compounds .

Chemical Reactions Analysis

Rubrolones participate in several chemical reactions that underscore their reactivity:

  1. Biosynthetic Pathways:
    • The biosynthesis involves non-enzymatic condensation and cyclization reactions with ammonia or anthranilic acid to form the pyridine rings from key intermediates .
    • Hydrolysis of intermediates leads to further transformations that yield various rubrolone conjugates .
  2. Reactivity with Antibiotics:
    • Pre-rubrolone has been shown to interact with amine-containing antibiotics and antimicrobial peptides, suggesting a role in modulating biological activity in its environment .

These reactions highlight the versatility and reactivity of rubrolones in both synthetic and natural contexts.

Mechanism of Action

The mechanism of action for rubrolones involves several key aspects:

  • Pharmacophore Activity: The tetra-substituted pyridine moiety serves as a potent pharmacophore, contributing to the biological activity observed in various assays.
  • Interaction with Biological Targets: Rubrolones may interact with specific receptors or enzymes in microbial systems, influencing cellular processes such as antibiotic resistance or metabolic pathways .
  • Non-Enzymatic Pathways: The proposed non-enzymatic pathways for pyridine formation suggest that rubrolones can be synthesized under specific conditions without direct enzymatic involvement, indicating a unique aspect of their biosynthesis .
Physical and Chemical Properties Analysis

Rubrolones exhibit distinct physical and chemical properties:

  • Color: They are known for producing deep wine-red pigments when synthesized or extracted from natural sources.
  • Solubility: Their solubility characteristics can vary depending on functional groups present; generally, they exhibit moderate solubility in organic solvents.
  • Stability: The stability of rubrolones can be influenced by environmental factors such as pH and temperature, which affect their reactivity with other compounds.

These properties are crucial for understanding their behavior in biological systems and during synthesis.

Applications

Rubrolones have several significant applications:

  1. Pharmaceuticals: Due to their antibacterial properties, rubrolones may serve as lead compounds for developing new antibiotics or antimicrobial agents.
  2. Natural Product Research: They provide insights into biosynthetic pathways in actinobacteria, contributing to our understanding of natural product chemistry.
  3. Biotechnology: The genetic manipulation of Dactylosporangium vinaceum may enhance the production of rubrolones for research and therapeutic purposes.
Biosynthesis Pathways and Enzymatic Mechanisms

Non-Enzymatic Pyridine Ring Formation in Tropolone Alkaloid Assembly

Rubrolones A and B represent a fascinating departure from conventional alkaloid biosynthesis due to their non-enzymatic pyridine formation. Unlike typical pyridine alkaloids derived from amino acid precursors (e.g., L-lysine in virginiamycin S or L-tryptophan in thiocoraline), rubrolone's tetra-substituted pyridine moiety forms spontaneously through a unique chemical mechanism [1]. This process centers on a polyketide-derived intermediate that accumulates when sugar biosynthetic genes (particularly rubS1) are inactivated in Streptomyces sp. KIB-H033 [1] [5]. The isolated intermediate possesses a reactive 1,5-dione system that functions as an electrophilic amine acceptor. When exposed to nucleophilic amines—ammonia for rubrolone A or anthranilic acid for rubrolone B—this dione undergoes spontaneous condensation-cyclization to form the respective pyridine rings without enzymatic catalysis [1] [4]. This discovery fundamentally challenges the paradigm that complex alkaloid ring systems universally require enzymatic assembly and suggests 1,5-dione chemistry may represent a broader strategy in natural product diversification.

Role of Type II Polyketide Synthases in Aglycone Scaffold Construction

The rubrolone aglycone scaffold originates from highly reducing type II polyketide synthase (PKS) machinery, as demonstrated through isotopic labeling and gene deletion studies [1] [5]. Precursor feeding with [¹³C]-acetate revealed a labeling pattern consistent with acetate-derived chain elongation followed by complex oxidative rearrangements to form the tropolone ring [5]. Bioinformatic analysis identified a dedicated minimal PKS module within the rub cluster, comprising rubE8 (ketosynthase α, KSα), rubE9 (chain length factor, CLF), and rubE4 (acyl carrier protein, ACP) [1]. These genes share significant homology (71-79% identity) with the R1128 biosynthesis system in Streptomyces [1]. Additionally, a starter unit assembly complex encoded by rubE1 (ketosynthase III, KSIII), rubE2 (ACP), and rubE3 (acyltransferase) generates a butyryl-CoA primer for polyketide chain initiation [1]. The PKS-derived core undergoes oxygenative transformations catalyzed by rubA, rubB, and rubC (oxygenases) to install the characteristic tropolone moiety—a process mechanistically distinct from fungal tropolone biosynthesis via pinacol rearrangement [5] [6].

Table 1: Type II PKS Components in Rubrolone Biosynthesis

GeneProtein FunctionHomologous System (Identity)Role in Aglycone Assembly
rubE8Ketosynthase α (KSα)ZhuB in R1128 (79%)Chain elongation
rubE9Chain Length Factor (CLF)ZhuA in R1128 (71%)Determines polyketide length
rubE4Acyl Carrier Protein (ACP)ZhuN in R1128 (68%)Carrier for polyketide intermediates
rubE1Ketosynthase III (KSIII)ZhuH in R1128 (61%)Initiates butyryl starter unit
rubE2Acyl Carrier ProteinZhuG in R1128 (53%)Carrier for starter unit
rubE3AcyltransferaseZhuC in R1128 (56%)Transfers starter unit to PKS

Functional Characterization of the rub Gene Cluster in Streptomyces spp.

The 22.5 kb rub biosynthetic gene cluster was identified through genome mining using KSα and sugar dehydratase genes as probes, followed by heterologous expression in Streptomyces albus J1074 [1]. Cosmid p9B10 containing the putative cluster conferred ruby red pigment production to the recombinant host, confirmed as rubrolone A via HPLC, HRESIMS, and NMR analyses [1] [6]. Precise cluster boundaries were defined through systematic deletion analysis: the left boundary is marked by the oxidoreductase gene rubS1 (inactivation abolished rubrolone A production and accumulated intermediates 3 and 4), while the right boundary is defined by rubE9 (CLF), whose deletion eliminated aglycone formation [1]. The cluster comprises 22 open reading frames functionally categorized into four groups:

  • PKS and associated enzymes (RubE1-E9): Responsible for aglycone backbone assembly
  • Sugar biosynthesis enzymes (RubS1-S7): Involved in deoxysugar (antiarose) attachment
  • Oxygenases (RubA-C) and regulatory protein (RubR)
  • Unknown function proteins (RubN1, RubN2) [1]

Heterologous expression confirmed the cluster's sufficiency for rubrolone production, while rubS1 inactivation yielded intermediate 4 (C₁₇H₁₃O₅, m/z 297.0780 [M−H]⁻), a critical precursor for non-enzymatic pyridine formation [1] [6].

Divergent Pathways for Rubrolone A and B Formation via Anthranilic Acid Incorporation

Rubrolone structural diversity arises from branch points in the late biosynthetic pathway. Rubrolone A and B share identical aglycone cores but differ in their pyridine substituents: rubrolone A contains an unsubstituted pyridine nitrogen, while rubrolone B features a unique benzoic acid-pyridine inner salt moiety [5]. This divergence originates from the nucleophile selectivity of the 1,5-dione intermediate. When the reactive dione encounters ammonia (NH₃), it spontaneously cyclizes to form the rubrolone A aglycone. Conversely, when anthranilic acid (2-aminobenzoic acid) is present, the same intermediate undergoes condensation-cyclization to yield the rubrolone B aglycone with a cationic pyridinium structure [1] [5]. This non-enzymatic amine selectivity explains why Streptomyces sp. KIB-H033 produces both congeners simultaneously. The anthranilic acid-dependent pathway represents a remarkable example of how bacterial systems exploit environmental metabolites to expand chemical diversity without evolving additional enzymatic machinery. The resulting zwitterionic structure of rubrolone B enhances its aqueous solubility and may contribute to its reported cardioprotective properties [5] [8].

Table 2: Key Differences in Rubrolone A and B Biosynthesis

FeatureRubrolone ARubrolone B
Pyridine Nitrogen SourceAmmonia (NH₃)Anthranilic acid
Formation MechanismNon-enzymatic cyclization with NH₃Non-enzymatic cyclization with anthranilic acid
Key Structural FeatureUnsubstituted pyridineBenzoic acid-pyridine inner salt
Chemical ConsequenceNeutral moleculeZwitterionic structure
Biological ActivityPigment propertiesCardioprotective effects

Mechanistic Insights into 1,5-Dione Intermediate Reactivity and Cyclization

The central 1,5-dione intermediate (compound 4, C₁₇H₁₃O₅) exhibits remarkable electrophilic reactivity that drives pyridine ring formation. Structural analysis reveals this compound possesses an α,β-unsaturated carbonyl system adjacent to a ketone, creating an electronic environment primed for Michael addition by nucleophilic amines [1] [5]. The proposed cyclization mechanism involves three key steps:

  • Amine addition: Nucleophilic attack of ammonia or anthranilic acid on the C-2 carbonyl, forming a carbinolamine intermediate
  • Tautomerization: Enolization and proton transfer generating an enone-amine system
  • Cyclodehydration: Intramolecular aldol-type condensation followed by dehydration to aromatize the pyridine ring [1]

Experimental evidence shows this pH-dependent reaction proceeds efficiently under physiological conditions (pH 7-8, 25-37°C) without enzymatic assistance [1] [6]. The 1,5-dione's inherent reactivity is attributed to its cross-conjugated system, which stabilizes the transition state during cyclization. This intermediate forms via hydrolytic release from a glycosylated precursor when sugar biosynthesis is disrupted (rubS1 knockout). The discovery of this mechanism provides a blueprint for biomimetic synthesis of complex pyridine alkaloids and suggests 1,5-dicarbonyl motifs may serve as universal amine traps in natural product diversification [1] [5].

Table 3: Experimental Evidence Supporting the 1,5-Dione Mechanism

Experimental ApproachKey FindingSignificance
rubS1 gene inactivationAccumulation of intermediate 4 (C₁₇H₁₃O₅)Identified the critical precursor for pyridine formation
In vitro reconstitutionConversion of 4 to aglycones with NH₃ or anthranilic acidConfirmed non-enzymatic cyclization capability
pH dependence studiesOptimal conversion at pH 7-8Supports physiological relevance
Structural analysisIdentification of 1,5-dione moietyRevealed electronic basis for reactivity
Isotope labeling[¹³C]-acetate incorporation into aglyconeValidated polyketide origin of the dione system

Properties

CAS Number

65445-21-8

Product Name

Rubrolone

IUPAC Name

2,15,16,17-tetrahydroxy-6,18-dimethyl-8-propyl-19,21-dioxa-7-azapentacyclo[12.7.0.03,11.04,9.015,20]henicosa-1(14),2,4(9),5,7,11-hexaene-10,13-dione

Molecular Formula

C23H23NO8

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C23H23NO8/c1-4-5-12-15-10(6-8(2)24-12)14-11(18(15)27)7-13(25)16-20(19(14)28)32-22-23(16,30)21(29)17(26)9(3)31-22/h6-7,9,17,21-22,26,28-30H,4-5H2,1-3H3

InChI Key

UURMXICTBNVMJV-TUMZLJIFSA-N

SMILES

CCCC1=NC(=CC2=C1C(=O)C3=CC(=O)C4=C(C(=C32)O)OC5C4(C(C(C(O5)C)O)O)O)C

Solubility

Soluble in DMSO

Synonyms

Rubrolone; Ro 21-1660/002; Ro-21-1660/002; Ro21-1660/002;

Canonical SMILES

CCCC1=NC(=CC2=C1C(=O)C3=CC(=O)C4=C(C(=C32)O)OC5C4(C(C(C(O5)C)O)O)O)C

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